2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid
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Overview
Description
2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid is a complex organic compound with the molecular formula C15H18N2O4 and a molecular weight of 290.32 g/mol This compound is characterized by its imidazolidinone core, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(propan-2-yl)benzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinone ring. . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety, to form esters or amides.
Scientific Research Applications
2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid involves its interaction with specific molecular targets. The imidazolidinone core can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid can be compared with other imidazolidinone derivatives, such as:
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid: Similar in structure but with a pyrrolidine ring instead of an imidazolidinone ring.
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide: Contains an oxazolidinone ring and exhibits different biological activities.
Imidazole-containing compounds: These compounds share the imidazole ring but differ in their substitution patterns and biological activities.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N2O4 |
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Molecular Weight |
290.31 g/mol |
IUPAC Name |
2-[4-methyl-2,5-dioxo-4-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C15H18N2O4/c1-9(2)10-4-6-11(7-5-10)15(3)13(20)17(8-12(18)19)14(21)16-15/h4-7,9H,8H2,1-3H3,(H,16,21)(H,18,19) |
InChI Key |
OHXFUDFZXLDGAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C |
Origin of Product |
United States |
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